N-(3-chloro-4-methoxyphenyl)-2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide
描述
属性
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClFN4O3/c1-30-19-7-6-17(12-18(19)23)25-20(29)13-28-10-8-15(9-11-28)22-26-21(27-31-22)14-2-4-16(24)5-3-14/h2-7,12,15H,8-11,13H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZAJJMXAXDSGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2CCC(CC2)C3=NC(=NO3)C4=CC=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClFN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(3-chloro-4-methoxyphenyl)-2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula: C23H24ClFN3O
- Molecular Weight: 419.91 g/mol
- CAS Number: 179552-75-1
This compound features a piperidine ring, a chloro-substituted aromatic ring, and a 1,2,4-oxadiazole moiety, which are known for their diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1,2,4-oxadiazole derivatives. The presence of the oxadiazole ring in this compound suggests a mechanism that may involve the inhibition of key enzymes related to cancer cell proliferation.
Research indicates that oxadiazole derivatives can target various biological pathways:
- Enzyme Inhibition : Compounds like this one may inhibit enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for DNA synthesis and cancer cell survival .
- Apoptosis Induction : The compound has shown potential in triggering apoptosis in cancer cells by increasing caspase activity .
- Cell Cycle Arrest : Studies suggest that such compounds can cause cell cycle arrest at the G1 phase, preventing further proliferation of cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of N-(3-chloro-4-methoxyphenyl)-2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide is influenced by its structural components:
| Structural Feature | Effect on Activity |
|---|---|
| Chloro Group | Enhances lipophilicity and bioavailability |
| Methoxy Group | Potentially increases electron density on the aromatic ring |
| Oxadiazole Moiety | Contributes to anticancer activity through enzyme inhibition |
Case Studies and Experimental Findings
Several studies have evaluated the efficacy of similar oxadiazole derivatives:
- In vitro Studies : A study reported IC50 values for related compounds against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines ranging from 0.12 to 2.78 µM . These findings suggest that modifications in the structure significantly affect potency.
- Molecular Docking Studies : Docking simulations have indicated strong interactions between the oxadiazole derivatives and target proteins involved in cancer progression . This suggests that further optimization could enhance their therapeutic profiles.
- Comparative Analysis : Compounds with similar structures have been compared against standard chemotherapeutics like doxorubicin, showing comparable or superior activity in certain cases .
相似化合物的比较
Comparison with Structurally Similar Compounds
Key Structural Variations and Functional Group Impacts
The compound’s uniqueness lies in its combination of substituents. Below is a comparative analysis with analogs:
Structure-Activity Relationship (SAR) Insights
- Oxadiazole Substitution : The 4-fluorophenyl group on the oxadiazole ring (as in the target compound and Compound 7) is critical for interactions with hydrophobic pockets in viral proteases or kinases .
- Linker Flexibility : Piperidine (target compound) vs. piperazine (Compound 7) affects conformational freedom. Piperazine’s additional nitrogen may enhance solubility but reduce blood-brain barrier penetration .
Research Findings and Data Tables
Physicochemical Properties
| Property | Target Compound | Compound 7 | Compound 130 |
|---|---|---|---|
| Molecular Weight | ~497 g/mol (estimated) | 454.5 g/mol | 426.4 g/mol |
| LogP (Predicted) | ~3.5 (moderately lipophilic) | 3.8 | 3.2 |
| Hydrogen Bond Acceptors | 6 | 7 | 7 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
